molecular formula C16H17N3O4 B2693223 2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide CAS No. 1351399-18-2

2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide

Cat. No. B2693223
CAS RN: 1351399-18-2
M. Wt: 315.329
InChI Key: HLGHFFURVWDGMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzofuro[3,2-d]pyrimidin-3(2H)-one ring system is a fused ring system that could have interesting electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, benzofuro[3,2-d]pyrimidin-3(2H)-ones can participate in various reactions due to the presence of the carbonyl group .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with similar chemical structures to "2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide" has led to insights into their crystal structures. For example, studies have revealed detailed crystal structures of various acetamides and their folded conformations, indicating the importance of intramolecular interactions. These insights are crucial for understanding the molecular basis of their biological activity and for guiding the design of new compounds with desired properties (Subasri et al., 2016).

Antifolate and Antitumor Activity

Research into similar pyrimidine derivatives has explored their potential as antifolate agents, with some compounds showing significant inhibitory activity against enzymes such as dihydrofolate reductase (DHFR). This enzyme is a target for antitumor drugs, highlighting the potential therapeutic applications of these compounds. For instance, the addition of certain groups to the pyrimidine core has been found to enhance the compound's potency against tumor cell growth in culture, offering insights into designing more effective antitumor agents (Gangjee et al., 2000).

Antimicrobial Activity

Synthesis and evaluation of pyrimidine derivatives for antimicrobial activity have been a significant area of research. These studies aim to develop new antimicrobial agents capable of combating various bacterial and fungal infections. Research has demonstrated that certain pyrimidine and oxazinone derivatives exhibit good antibacterial and antifungal activities, suggesting their potential use in treating infectious diseases (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds based on the pyrimidine structure has also been explored for their anti-inflammatory and analgesic properties. These studies have led to the identification of compounds with significant activity against cyclooxygenase enzymes, offering potential new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Inhibitors of Enzymes Involved in Nucleotide Synthesis

Several studies have focused on designing inhibitors of key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and DHFR. These enzymes are crucial for DNA replication and repair, making them targets for anticancer therapies. Research has shown that certain pyrimidine derivatives are potent inhibitors of these enzymes, highlighting their potential as dual-action antitumor agents (Gangjee et al., 2008).

properties

IUPAC Name

2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-9(2)7-17-12(20)8-19-15(21)14-13(18-16(19)22)10-5-3-4-6-11(10)23-14/h3-6,9H,7-8H2,1-2H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGHFFURVWDGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide

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